molecular formula C23H25ClNNaO5S2 B143567 6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt CAS No. 129648-96-0

6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt

Cat. No.: B143567
CAS No.: 129648-96-0
M. Wt: 518.0 g/mol
InChI Key: QIBQVFYOTMPEIP-UHFFFAOYSA-M
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Preparation Methods

The synthesis of KT2-962 involves several steps, starting with the preparation of the core structure, which is then modified to introduce specific functional groups. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of KT2-962 is synthesized through a series of reactions involving the formation of azulene rings.

    Introduction of functional groups: Specific functional groups, such as sulfonic acid and chlorobenzene, are introduced through reactions like sulfonation and chlorination.

    Final modifications:

Industrial production methods for KT2-962 involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

KT2-962 undergoes various chemical reactions, including:

    Oxidation: KT2-962 can undergo oxidation reactions, particularly involving the azulene ring structure.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

KT2-962 exerts its effects by competitively inhibiting the thromboxane A2/prostaglandin endoperoxide receptors. This inhibition prevents the binding of thromboxane A2 and prostaglandins, thereby blocking their biological effects. The compound also exhibits free radical scavenging properties, which contribute to its protective effects in conditions like myocardial ischemia/reperfusion injury .

Comparison with Similar Compounds

KT2-962 is unique in its dual action as both a receptor antagonist and a free radical scavenger. Similar compounds include:

KT2-962 stands out due to its combined receptor antagonistic and free radical scavenging activities, making it a promising candidate for various therapeutic applications.

Properties

CAS No.

129648-96-0

Molecular Formula

C23H25ClNNaO5S2

Molecular Weight

518.0 g/mol

IUPAC Name

sodium;3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonate

InChI

InChI=1S/C23H26ClNO5S2.Na/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20;/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30);/q;+1/p-1

InChI Key

QIBQVFYOTMPEIP-UHFFFAOYSA-M

Isomeric SMILES

CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+]

SMILES

CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+]

Canonical SMILES

CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+]

129648-96-0

Synonyms

6-isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt
KT 2-962
KT-2-962
KT2 962
KT2-962

Origin of Product

United States

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